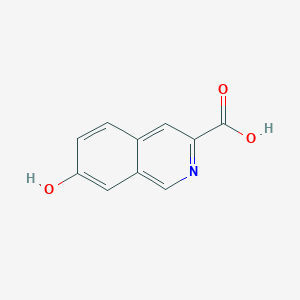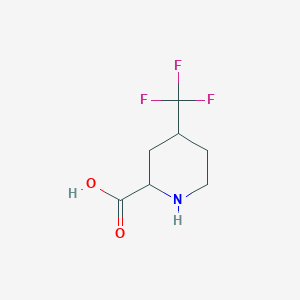![molecular formula C14H23NO3 B11761596 10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester CAS No. 604010-03-9](/img/structure/B11761596.png)
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of an oxo group (a carbonyl group) and an aza group (a nitrogen atom) in the structure adds to its chemical diversity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols or amines.
Substitution: The aza group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The oxo and aza groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 7-Oxaspiro[4.5]decane-10-carboxylic acid
Uniqueness
10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester stands out due to its unique combination of an oxo group and an aza group within a spirocyclic framework. This structural feature imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Propiedades
| 604010-03-9 | |
Fórmula molecular |
C14H23NO3 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-6-11(16)14(10-15)7-4-5-8-14/h4-10H2,1-3H3 |
Clave InChI |
QRYDLVFEIPIFAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
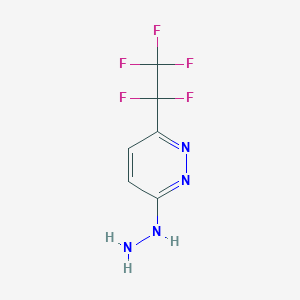
![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
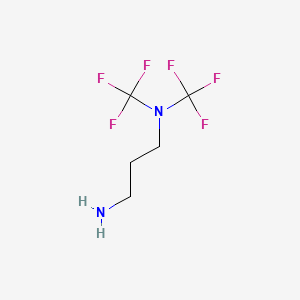
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
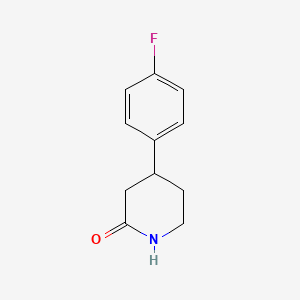
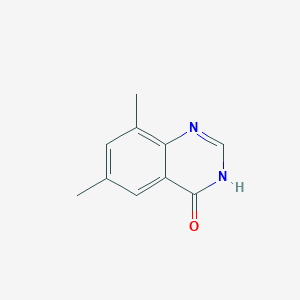
![ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)
![4-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B11761564.png)
![2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B11761565.png)
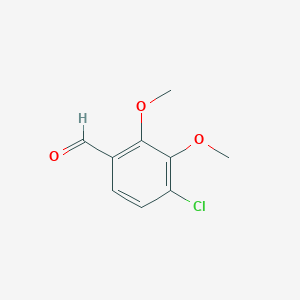
![[Isopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761592.png)
